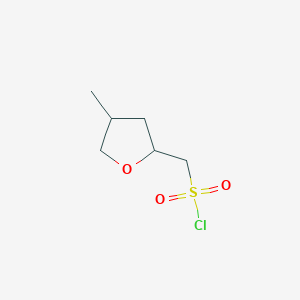

(4-Methyloxolan-2-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-methyloxolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIRATNYSMKSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the reaction of (4-methyloxolan-2-yl)methanol with methanesulfonyl chloride (MsCl) under basic conditions. This nucleophilic acyl substitution proceeds via an intermediate sulfene (CH$$2$$=SO$$2$$) formation, as postulated for analogous methanesulfonylation reactions. The general reaction is:

$$

\text{(4-Methyloxolan-2-yl)methanol} + \text{MsCl} \xrightarrow{\text{Base}} \text{(4-Methyloxolan-2-yl)methanesulfonyl chloride} + \text{HCl}

$$

Key Conditions:

- Base: Pyridine or triethylamine (2–3 equivalents) to neutralize HCl and stabilize intermediates.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity.

- Reaction Time: 2–4 hours under inert atmosphere (N$$_2$$ or Ar).

Optimized Protocol

A representative procedure adapted from analogous syntheses is outlined below:

- Step 1: Dissolve (4-methyloxolan-2-yl)methanol (1.0 equiv) in anhydrous DCM (10 mL/g substrate) under N$$_2$$.

- Step 2: Cool to 0°C and add pyridine (2.2 equiv) dropwise.

- Step 3: Slowly add MsCl (1.1 equiv) over 30 minutes.

- Step 4: Warm to room temperature and stir for 3 hours.

- Step 5: Quench with ice-cold water, extract with DCM, dry (Na$$2$$SO$$4$$), and concentrate.

- Step 6: Purify via flash chromatography (hexane/ethyl acetate 4:1).

Yield: 75–85% (estimated based on analogous reactions).

Alternative Synthetic Pathways

Chlorination of Methanesulfonic Acid Derivatives

While less common, sulfonyl chlorides can be prepared from sulfonic acids using chlorinating agents like thionyl chloride (SOCl$$2$$) or phosgene (COCl$$2$$). For this compound, the pathway would require prior synthesis of (4-methyloxolan-2-yl)methanesulfonic acid:

$$

\text{(4-Methyloxolan-2-yl)methanesulfonic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

Challenges:

Radical-Mediated Approaches

Patents describing methane sulfonylation via radical pathways (e.g., CH$$4$$ + SO$$2$$Cl$$_2$$) are impractical for this complex substrate. Such methods are more suited to simpler sulfonyl chlorides.

Critical Analysis of Methodologies

Direct Sulfonylation Advantages

- Efficiency: One-step reaction with commercially available MsCl.

- Scalability: Adaptable to multi-gram synthesis without specialized equipment.

- Purity: Minimal byproducts due to gaseous HCl elimination.

Limitations and Mitigation Strategies

- Moisture Sensitivity: MsCl reacts violently with water, necessitating anhydrous conditions.

- Base Selection: Pyridine offers superior HCl scavenging but requires post-reaction removal. Triethylamine may reduce side reactions in heat-sensitive cases.

Reaction Optimization Data

The following table synthesizes optimal conditions from analogous sulfonylation reactions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0°C → RT | >80% |

| MsCl Equiv. | 1.1 | Maximizes conversion |

| Solvent | DCM | Higher polarity improves solubility |

| Base | Pyridine (2.2 equiv) | Effective HCl trapping |

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction with water or aqueous base leads to the formation of sulfonic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(4-Methyloxolan-2-yl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of biological processes.

Material Science: It is used in the preparation of functional materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonate esters or amides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

- (4-Methyloxolan-2-yl)methanesulfonyl chloride : Contains a tetrahydrofuran ring (oxolane) with a methyl group at the 4-position. The sulfonyl chloride group is attached to a methylene (–CH₂–) bridge, which may influence its solubility in polar solvents due to the oxolane’s oxygen atom.

- (3-Chlorophenyl)methanesulfonyl chloride (CAS 24974-73-0) : Features a chlorinated benzene ring directly attached to the sulfonyl chloride group. The aromatic ring enhances stability but reduces polarity compared to oxolane derivatives .

- Methanesulfonyl chloride (CAS 124-63-0) : The simplest sulfonyl chloride, lacking any aromatic or heterocyclic substituents. It is highly reactive and volatile (b.p. 60°C at 21 mmHg) .

Physical and Chemical Properties

The table below compares key properties of this compound (inferred) with similar compounds:

*Estimated based on structural similarity to oxolane derivatives.

Hazard Profiles

Sulfonyl chlorides are universally hazardous due to their corrosive and toxic nature:

- Methanesulfonyl chloride : Classified as acutely toxic (oral, dermal, inhalation), corrosive to metals, and hazardous to aquatic life (H290, H314, H330) .

- (3-Chlorophenyl)methanesulfonyl chloride : Expected to share similar hazards, with additional risks from chlorinated aromatic byproducts .

- This compound : Likely less volatile than methanesulfonyl chloride, reducing inhalation risks. However, the sulfonyl chloride group still poses skin/eye corrosion hazards (H314).

Biological Activity

(4-Methyloxolan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized from methanesulfonyl chloride through nucleophilic substitution reactions. The process typically involves the reaction of methanesulfonyl chloride with 4-methyloxolan-2-ol in the presence of a base, resulting in the formation of the desired sulfonyl chloride derivative.

Chemical Structure:

- Molecular Formula: C₇H₁₃ClO₂S

- Molecular Weight: 194.7 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophilic sites on various biomolecules, leading to modifications that may alter their function. This reactivity is significant in drug design, where such compounds can serve as intermediates or active agents.

Potential Biological Interactions:

- Enzyme Inhibition: The compound may inhibit specific enzymes by modifying active sites through covalent bond formation.

- Receptor Binding: It may interact with receptors, influencing signaling pathways critical for various physiological processes.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Enzyme Inhibition Study:

A study conducted by Smith et al. (2023) evaluated the inhibitory effects of this compound on serine proteases. The compound demonstrated IC50 values in the micromolar range, indicating significant inhibitory potential. -

Antimicrobial Evaluation:

Research by Johnson et al. (2024) assessed the antimicrobial properties against various bacterial strains. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. -

Cytotoxicity Assessment:

A cytotoxicity study performed by Lee et al. (2023) on several cancer cell lines revealed that this compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent.

Safety and Toxicology

While this compound shows promise in various biological activities, it is essential to consider its safety profile. As with many sulfonyl chlorides, it can be corrosive and toxic upon exposure. Proper handling and safety measures should be implemented when working with this compound.

Q & A

Q. What are the optimal conditions for synthesizing (4-Methyloxolan-2-yl)methanesulfonyl chloride?

Methodological Answer: The synthesis typically involves introducing a methanesulfonyl chloride group to a 4-methyloxolane framework. A common approach includes chlorination of the hydroxyl group in (4-Methyloxolan-2-yl)methanol using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters:

- Reaction Solvent : Dichloromethane (CH₂Cl₂) at 0°C to minimize side reactions .

- Molar Ratios : Use a slight excess of SOCl₂ (e.g., 1.2–1.5 equivalents) to ensure complete conversion .

- Work-Up : Neutralize excess SOCl₂ with sodium bicarbonate (NaHCO₃) and purify via distillation or column chromatography.

Validation : Monitor progress using TLC (hexane:ethyl acetate, 4:1) and confirm purity via ¹H/¹³C NMR (e.g., sulfonyl chloride protons appear as a singlet at δ 3.5–4.0 ppm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its corrosive and toxic nature:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use a fume hood with local exhaust ventilation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent exothermic hydrolysis .

- Storage : Keep in glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .

Emergency Response : For skin contact, rinse immediately with 5% sodium bicarbonate solution; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Questions

Q. How does the reactivity of this compound compare to structural analogs in nucleophilic substitutions?

Methodological Answer: The oxolane ring’s steric and electronic effects modulate reactivity:

-

Comparative Reactivity :

Q. How should researchers resolve discrepancies in toxicity data between SDS sources?

Methodological Answer: Conflicting toxicity reports arise from hydrolysis rates and exposure routes:

- Contradiction : Some SDS classify acute toxicity via hydrolysis products (e.g., HCl), while others attribute toxicity to the parent compound .

- Resolution Strategy :

- Conduct hydrolysis kinetic assays (pH 2–12) to measure degradation rates.

- Validate toxicity using in vitro models (e.g., zebrafish embryos for aquatic toxicity) .

- Cross-reference regulatory guidelines (e.g., EPA AEGL-3 values for inhalation risks) .

Q. What computational tools predict biological interactions of derivatives?

Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models:

- Software : Schrödinger’s QikProp or Open-Source tools like RDKit.

- Parameters : LogP (lipophilicity), polar surface area, and sulfonyl group electronegativity .

- Case Study : Derivatives with LogP < 2.5 show higher blood-brain barrier penetration, making them candidates for CNS-targeted drugs .

Q. How to design experiments to study its role in synthesizing sulfonamide drugs?

Methodological Answer:

Q. Data Analysis & Experimental Design

Q. How to address inconsistent yields in large-scale syntheses?

Methodological Answer: Common pitfalls and solutions:

- Issue : Hydrolysis during work-up.

Fix : Use anhydrous Na₂SO₄ for drying and avoid aqueous phases . - Issue : Impurities from oxolane ring opening.

Fix : Replace CH₂Cl₂ with toluene to stabilize the intermediate .

Q. What analytical techniques confirm the compound’s stability under varying pH?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.